N-METHYL-D3-FORM-D1-AMIDE
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Overview
Description
N-METHYL-D3-FORM-D1-AMIDE is a deuterated form of N-methylformamide, characterized by the substitution of hydrogen atoms with deuterium. This compound is often used as an internal standard in nuclear magnetic resonance (NMR) spectroscopy due to its stable isotopic labeling. Its molecular formula is C2HD4NO, and it has a molecular weight of 63.09 .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-METHYL-D3-FORM-D1-AMIDE can be synthesized through the monoselective N-methylation of formamide using phenyl trimethylammonium iodide as a methylating agent. This method is preferred due to its high yield and functional group tolerance . The reaction typically involves the following steps:
- Dissolution of formamide in an appropriate solvent.
- Addition of phenyl trimethylammonium iodide.
- Stirring the reaction mixture at a controlled temperature until completion.
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions: N-METHYL-D3-FORM-D1-AMIDE undergoes several types of chemical reactions, including:
Oxidation: Conversion to N-methylformic acid under oxidative conditions.
Reduction: Reduction to N-methylamine using reducing agents like lithium aluminum hydride.
Substitution: N-methylation reactions where the methyl group is transferred to other compounds.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Lithium aluminum hydride is commonly used as a reducing agent.
Substitution: Phenyl trimethylammonium iodide is used for N-methylation.
Major Products:
Oxidation: N-methylformic acid.
Reduction: N-methylamine.
Substitution: Various N-methylated derivatives depending on the substrate used.
Scientific Research Applications
N-METHYL-D3-FORM-D1-AMIDE has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy for accurate quantification and analysis of chemical compounds.
Biology: Employed in metabolic studies to trace the incorporation of deuterium-labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the synthesis of deuterated pharmaceuticals and other specialty chemicals
Mechanism of Action
The mechanism of action of N-METHYL-D3-FORM-D1-AMIDE primarily involves its role as a stable isotopic label. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the identification and quantification of compounds. The molecular targets and pathways involved depend on the specific application, such as metabolic tracing in biological systems or structural analysis in chemical research .
Comparison with Similar Compounds
N-methylformamide: The non-deuterated form of N-METHYL-D3-FORM-D1-AMIDE.
N-ethylformamide: An ethylated analog with similar chemical properties.
N-methylacetamide: A structurally related compound with an additional methyl group on the carbonyl carbon.
Uniqueness: this compound is unique due to its deuterium labeling, which provides enhanced stability and distinct NMR signals compared to its non-deuterated counterparts. This makes it particularly valuable in analytical and research applications where precise quantification and tracing are required .
Properties
CAS No. |
110505-55-0 |
---|---|
Molecular Formula |
C2H5NO |
Molecular Weight |
63.092 |
IUPAC Name |
1-deuterio-N-(trideuteriomethyl)formamide |
InChI |
InChI=1S/C2H5NO/c1-3-2-4/h2H,1H3,(H,3,4)/i1D3,2D |
InChI Key |
ATHHXGZTWNVVOU-MZCSYVLQSA-N |
SMILES |
CNC=O |
Synonyms |
N-METHYL-D3-FORM-D1-AMIDE |
Origin of Product |
United States |
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